molecular formula C14H17N5O B14153500 3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B14153500
M. Wt: 271.32 g/mol
InChI Key: SOBYZSCHOMTSPD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a condensation reaction between the pyrazole derivative and pyridine-4-carboxaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the pyridine moiety, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed under mild conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-tert-butyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation by inhibiting key enzymes such as kinases.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

    Structural Uniqueness: The presence of both the tert-butyl group and the pyridine moiety in the same molecule provides unique steric and electronic properties.

    Functional Uniqueness: Its ability to act as a versatile ligand and its potential biological activities distinguish it from other similar compounds.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H17N5O/c1-14(2,3)12-8-11(17-18-12)13(20)19-16-9-10-4-6-15-7-5-10/h4-9H,1-3H3,(H,17,18)(H,19,20)/b16-9+

InChI Key

SOBYZSCHOMTSPD-CXUHLZMHSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=NC=C2

solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.